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molecular formula C11H14S2 B8353031 3,4-dihydro-3,3-dimethyl-2H-1,5-benzodithiepine

3,4-dihydro-3,3-dimethyl-2H-1,5-benzodithiepine

Cat. No. B8353031
M. Wt: 210.4 g/mol
InChI Key: NMPKBMGUNSPVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420273

Procedure details

15 g of dimercaptobenzene were slowly added dropwise while cooling to 5.55 g of sodium hydride (50% in mineral oil) in 150 ml of dimethyl sulfoxide, whereby the internal temperature was held between 15° and 23° C. Subsequently, the reaction mixture was stirred at room temperature for 1 hour and cooled with ice/methanol. Thereafter, 50 g of 2,2-dimethylpropanediol ditosylate in solid form were added in one portion and the reaction mixture was heated to 80° C. for 3 hours. Thereafter, the reaction mixture was cooled, poured on to ice, extracted with ether, the extract was washed with water and dried. After evaporation of the solvent, there was obtained a yellow oil which was chromatographed on silica gel (petroleum ether/ethyl acetate 99:1). There were obtained 14 g of 3,4-dihydro-3,3-dimethyl-2H-1,5-benzodithiepine as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-dimethylpropanediol ditosylate
Quantity
50 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[H-].[Na+].S(O[CH:22](OS(C1C=CC(C)=CC=1)(=O)=O)[C:23]([CH3:26])([CH3:25])[CH3:24])(C1C=CC(C)=CC=1)(=O)=O>CS(C)=O>[CH3:22][C:23]1([CH3:26])[CH2:25][S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[S:1][CH2:24]1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
SC1=C(C=CC=C1)S
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,2-dimethylpropanediol ditosylate
Quantity
50 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C(C)(C)C)OS(=O)(=O)C1=CC=C(C)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Subsequently, the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held between 15° and 23° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
there was obtained a yellow oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (petroleum ether/ethyl acetate 99:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CSC2=C(SC1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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